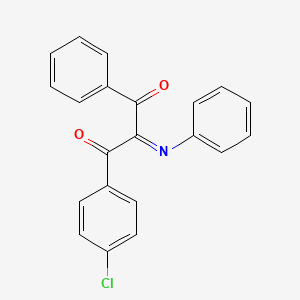
Trimethylammonium trichlorocadmate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylammonium trichlorocadmate is a chemical compound with the formula C₃H₁₀CdCl₃N and a molecular weight of 278.888 g/mol It is known for its unique structure, which includes a cadmium ion coordinated with three chloride ions and a trimethylammonium ion
Preparation Methods
The synthesis of trimethylammonium trichlorocadmate typically involves the reaction of cadmium chloride with trimethylamine hydrochloride in an aqueous solution. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity this compound .
Chemical Reactions Analysis
Trimethylammonium trichlorocadmate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the chloride ions are replaced by other ligands.
Oxidation and Reduction: The cadmium ion in the compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Complex Formation: It can form complexes with other metal ions or organic molecules, leading to the formation of new compounds with different properties
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Trimethylammonium trichlorocadmate has several scientific research applications:
Chemistry: It is used in the study of coordination chemistry and the synthesis of new coordination compounds.
Biology: It can be used as a model compound to study the interactions of cadmium with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as imaging and drug delivery.
Industry: It is used in the development of new materials with specific properties, such as catalysts and sensors
Mechanism of Action
The mechanism of action of trimethylammonium trichlorocadmate involves its interaction with various molecular targets. The cadmium ion can bind to proteins and enzymes, affecting their function. The trimethylammonium ion can interact with cell membranes, potentially altering their properties. These interactions can lead to changes in cellular processes and pathways .
Comparison with Similar Compounds
Trimethylammonium trichlorocadmate can be compared with other similar compounds, such as:
Tetramethylammonium chloride: Similar in structure but lacks the cadmium ion.
Trimethylamine hydrochloride: Contains the trimethylammonium ion but does not have the coordinated chloride ions and cadmium.
Cadmium chloride: Contains the cadmium ion and chloride ions but lacks the trimethylammonium ion.
The uniqueness of this compound lies in its combination of a cadmium ion with a trimethylammonium ion, which imparts distinct chemical and physical properties .
Properties
CAS No. |
68778-49-4 |
|---|---|
Molecular Formula |
C3H10CdCl3N |
Molecular Weight |
278.89 g/mol |
IUPAC Name |
trichlorocadmium(1-);trimethylazanium |
InChI |
InChI=1S/C3H9N.Cd.3ClH/c1-4(2)3;;;;/h1-3H3;;3*1H/q;+2;;;/p-2 |
InChI Key |
ZEDDZTPXOILSKD-UHFFFAOYSA-L |
Canonical SMILES |
C[NH+](C)C.Cl[Cd-](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


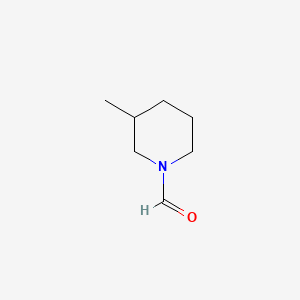
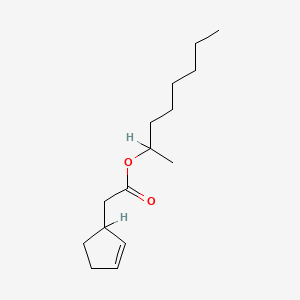
![4-{2-[(Dichloromethyl)silyl]ethyl}pyridine](/img/structure/B13784177.png)
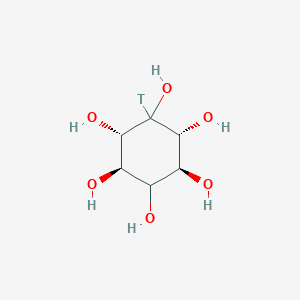

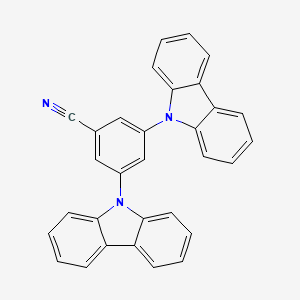
![Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-4-yl]-](/img/structure/B13784193.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B13784200.png)


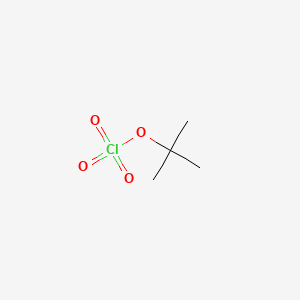
![3-Amino-3-[2-(3-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13784219.png)

